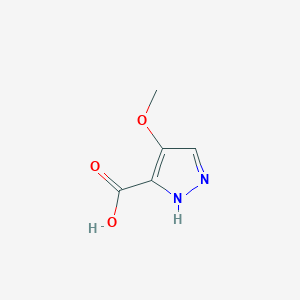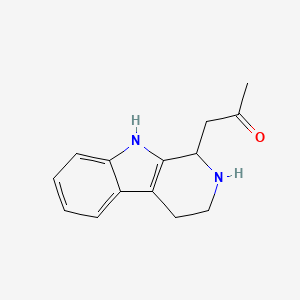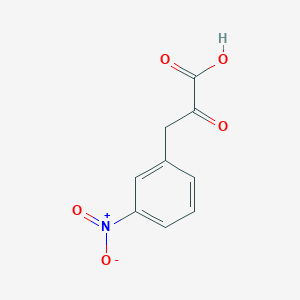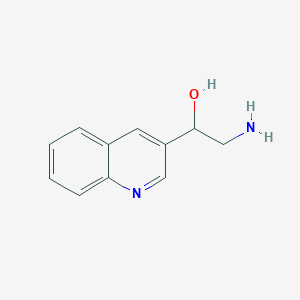
2-Amino-1-(quinolin-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(quinolin-3-yl)ethan-1-ol is an organic compound that features a quinoline ring system attached to an ethanolamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(quinolin-3-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with ethanolamine under specific conditions. One common method includes the condensation of quinoline-3-carbaldehyde with ethanolamine in the presence of a catalyst such as acetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted reactions to reduce reaction times and improve yields .
化学反应分析
Types of Reactions: 2-Amino-1-(quinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated derivatives.
科学研究应用
2-Amino-1-(quinolin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Amino-1-(quinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that can interact with biological macromolecules such as proteins and nucleic acids.
Pathways Involved: These interactions can disrupt essential biological processes, leading to antimicrobial or therapeutic effects.
相似化合物的比较
- 2-Amino-1-(quinolin-4-yl)ethan-1-ol
- 2-Amino-1-(quinolin-2-yl)ethan-1-ol
- 2-Amino-1-(quinolin-3-yl)ethan-1-one
Comparison:
- Structural Differences: While these compounds share a similar quinoline core, the position of the substituents on the quinoline ring can significantly affect their chemical properties and reactivity .
- Unique Properties: 2-Amino-1-(quinolin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which influences its ability to form stable coordination complexes and its reactivity in various chemical reactions .
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
2-amino-1-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-6-11(14)9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7,11,14H,6,12H2 |
InChI 键 |
VWOFHZMPQPTDMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)
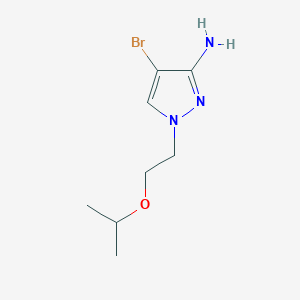
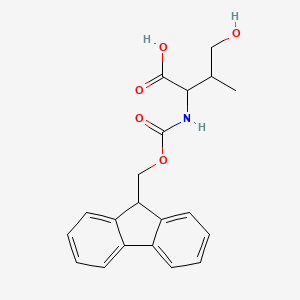
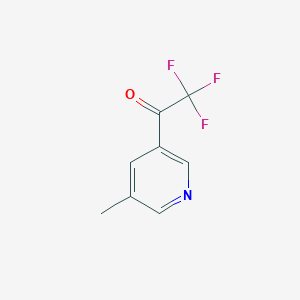
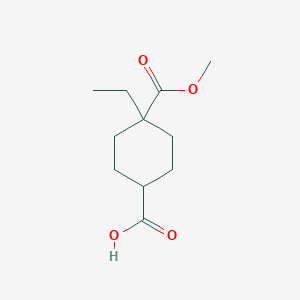
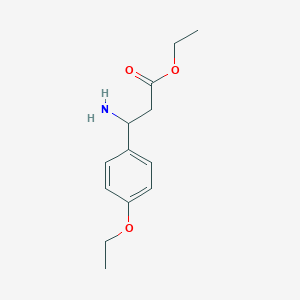
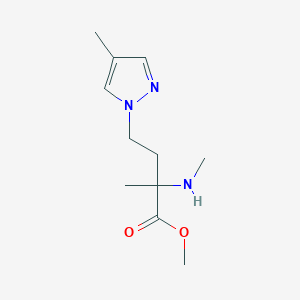
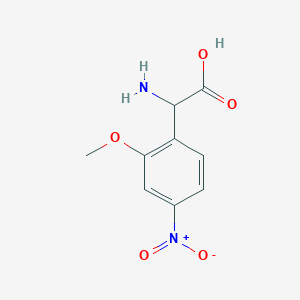
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)
